3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid
Overview
Description
3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid is an organic compound with the molecular formula C9H17NO4. It is commonly used as a protected form of beta-alanine, where the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function. This compound is often utilized in peptide synthesis and other organic synthesis applications due to its stability and reactivity .
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that this compound can act as a protecting agent for methylamine in amination reactions , preventing degradation or unnecessary reactions. This suggests that it may interact with its targets by modifying their chemical structure or function.
Biochemical Pathways
Given its role in proteomics research , it may be involved in protein synthesis or modification pathways.
Result of Action
Given its role as a protecting agent for methylamine , it may help to stabilize this molecule and prevent its degradation, potentially influencing cellular processes that involve methylamine.
Action Environment
It is known that this compound is a solid at room temperature , suggesting that it may be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid typically involves the reaction of 3-aminopropanoic acid with tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure the selective formation of the Boc-protected product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions to yield the free amino acid.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide or potassium carbonate can be used for hydrolysis reactions.
Major Products Formed
Deprotection: Removal of the Boc group yields N-methyl-beta-alanine.
Hydrolysis: Hydrolysis of the ester bond results in the formation of beta-alanine.
Scientific Research Applications
3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Medicinal Chemistry: It is utilized in the development of pharmaceuticals and bioactive compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
N-Boc-beta-alanine: Similar in structure but lacks the methyl group on the amino function.
N-Boc-glycine: Another Boc-protected amino acid, but with a simpler structure.
N-Boc-serine: Contains a hydroxyl group in addition to the Boc-protected amino group.
Uniqueness
3-((Tert-butoxycarbonyl)(methyl)amino)propanoic acid is unique due to the presence of the methyl group on the amino function, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of specific peptides and bioactive compounds .
Properties
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10(4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIFRGBXCKOUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375434 | |
Record name | N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124072-61-3 | |
Record name | N-(tert-Butoxycarbonyl)-N-methyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methylamino)propanoic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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